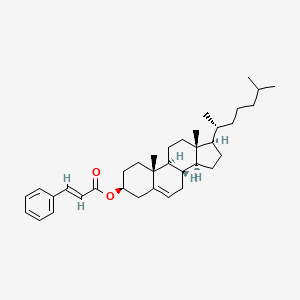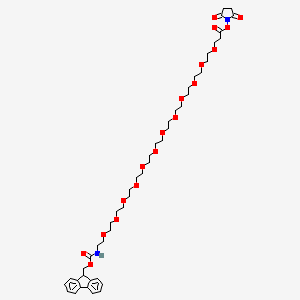
Fmoc-PEG12-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-PEG12-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an Fmoc-protected amine and an N-hydroxysuccinimide ester. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it a valuable tool in various biochemical applications .
Mécanisme D'action
Target of Action
Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Mode of Action
This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of target proteins .
Pharmacokinetics
Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it allows for the removal of specific proteins within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group to obtain a free amine for further conjugations requires basic conditions . Additionally, its solubility in aqueous media suggests that the compound’s action, efficacy, and stability could be influenced by the hydration state of the environment .
Analyse Biochimique
Biochemical Properties
Fmoc-PEG12-NHS ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the connection of these two ligands .
Cellular Effects
The primary cellular effect of this compound is its ability to enable the selective degradation of target proteins . This is achieved through the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system .
Molecular Mechanism
The molecular mechanism of this compound is centered around its role in the synthesis of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability. It is stable at -20°C for 3 years in pure form and for 6 months at -80°C in solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG12-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide under basic conditions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-PEG12-NHS ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester reacts with primary and secondary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary and secondary amines, bases (e.g., triethylamine)
Conditions: Typically carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature
Major Products
The major products formed from these reactions are amide-linked conjugates, which are crucial for various biochemical applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-PEG12-NHS ester is used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different ligands, enabling selective protein degradation .
Biology
In biological research, this compound is used for labeling proteins and peptides. The polyethylene glycol spacer enhances the solubility and stability of the conjugates, making them suitable for various biological assays .
Medicine
In medicine, this compound is used in drug delivery systems. The compound’s ability to form stable amide bonds with amine-containing drugs enhances their solubility and bioavailability .
Industry
In industrial applications, this compound is used in the production of bioconjugates and other functionalized materials. Its high reactivity and stability make it a valuable tool in various manufacturing processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-PEG4-NHS ester
- Fmoc-PEG8-NHS ester
- Fmoc-PEG24-NHS ester
Uniqueness
Fmoc-PEG12-NHS ester is unique due to its longer polyethylene glycol spacer, which provides enhanced solubility and stability compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene](/img/structure/B6593171.png)
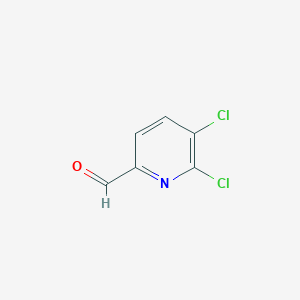
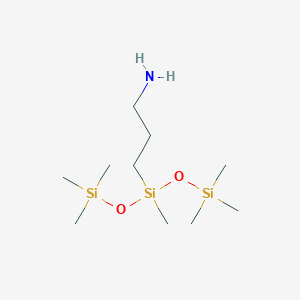
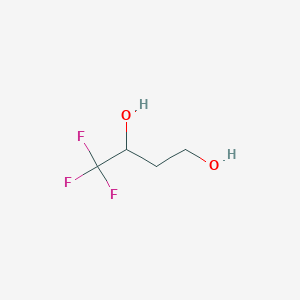
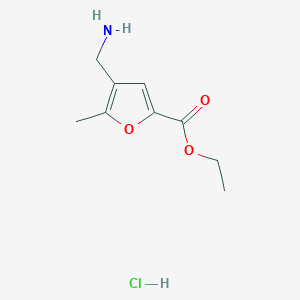
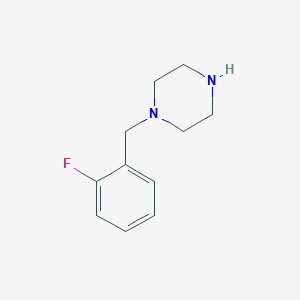
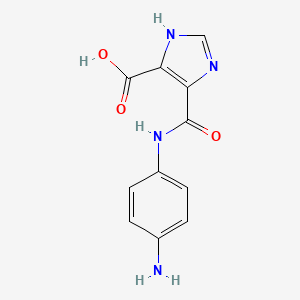
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
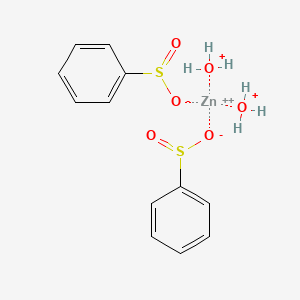
![2,7-bis[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene](/img/structure/B6593233.png)
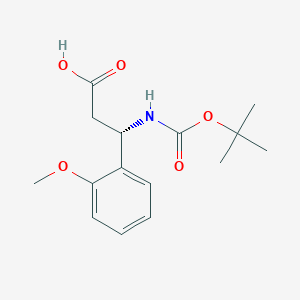
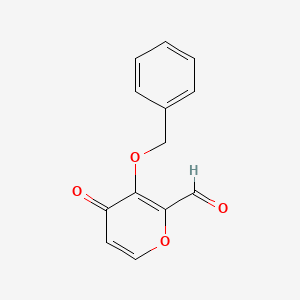
![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)
